molecular formula C10H14N2O5S B14173978 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid CAS No. 919772-12-6

4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid

Cat. No.: B14173978
CAS No.: 919772-12-6
M. Wt: 274.30 g/mol
InChI Key: CKHWUFLMDQUMGH-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is a complex organic compound with a unique structure that includes an aminoethyl carbamoyl group, a methoxy group, and a benzene sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The aminoethyl carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-hydroxybenzene-1-sulfonic acid.

    Reduction: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The aminoethyl carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
  • 4-[(2-Hydroxyethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
  • 4-[(2-Methylaminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid

Uniqueness

4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl carbamoyl and sulfonic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

919772-12-6

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

4-(2-aminoethylcarbamoyl)-3-methoxybenzenesulfonic acid

InChI

InChI=1S/C10H14N2O5S/c1-17-9-6-7(18(14,15)16)2-3-8(9)10(13)12-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)(H,14,15,16)

InChI Key

CKHWUFLMDQUMGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)O)C(=O)NCCN

Origin of Product

United States

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